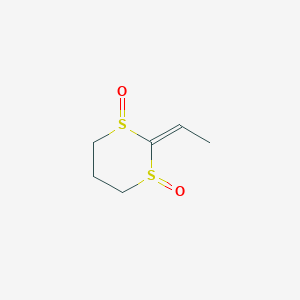![molecular formula C19H37BrO2 B14294040 2-[(14-Bromotetradecyl)oxy]oxane CAS No. 116754-57-5](/img/structure/B14294040.png)
2-[(14-Bromotetradecyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(14-Bromotetradecyl)oxy]oxane is an organic compound that consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a bromotetradecyl group attached to the oxygen atom. This compound is a derivative of oxane, also known as tetrahydropyran, which is a saturated cyclic ether. The presence of the bromotetradecyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(14-Bromotetradecyl)oxy]oxane typically involves the reaction of tetrahydropyran with 1-bromotetradecane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromotetradecyl group replaces the hydrogen atom on the oxygen of tetrahydropyran, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(14-Bromotetradecyl)oxy]oxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of tetradecyl oxane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under reflux conditions in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxytetradecyl oxane, alkoxytetradecyl oxane, and aminotetradecyl oxane.
Oxidation: Products include brominated oxanes and oxides.
Reduction: The major product is tetradecyl oxane.
Applications De Recherche Scientifique
2-[(14-Bromotetradecyl)oxy]oxane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(14-Bromotetradecyl)oxy]oxane involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The bromotetradecyl group allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake and efficacy of therapeutic agents. Additionally, the compound can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: The parent compound of 2-[(14-Bromotetradecyl)oxy]oxane, consisting of a six-membered ring with one oxygen atom.
1-Bromotetradecane: A linear alkyl bromide used as a precursor in the synthesis of this compound.
Oxanes: A class of compounds with a six-membered ring containing one oxygen atom, similar to tetrahydropyran.
Uniqueness
This compound is unique due to the presence of the bromotetradecyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s amphiphilic nature, making it suitable for applications in membrane studies and drug delivery. Additionally, the bromine atom provides a reactive site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
116754-57-5 |
|---|---|
Formule moléculaire |
C19H37BrO2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-(14-bromotetradecoxy)oxane |
InChI |
InChI=1S/C19H37BrO2/c20-16-12-9-7-5-3-1-2-4-6-8-10-13-17-21-19-15-11-14-18-22-19/h19H,1-18H2 |
Clé InChI |
UDPCVWXITQPZFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



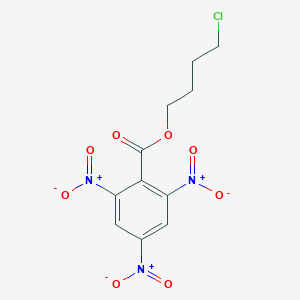

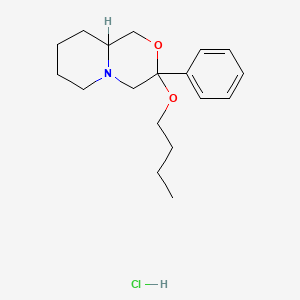
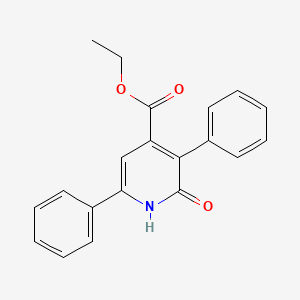
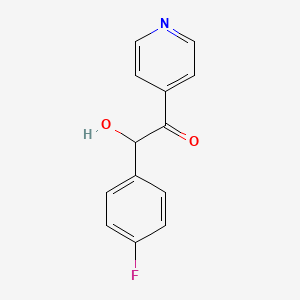
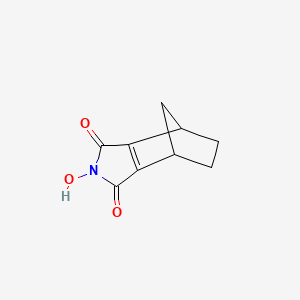
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

